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Abstract

Ivosidenib (AG-120), marketed as Tibsovo®, is a first-in-class, orally available small-molecule
inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Its discovery and
development represent a significant advancement in precision oncology, offering a targeted
therapeutic option for patients with cancers harboring specific mutations in the IDH1 gene. This
technical guide provides a comprehensive overview of the discovery of Ivosidenib, its detailed
synthesis pathway, mechanism of action, and key clinical data. Experimental protocols for its
synthesis and biological evaluation are also detailed to facilitate further research and
development in this area.

Discovery and Development

Ivosidenib was discovered and developed by Agios Pharmaceuticals. The discovery stemmed
from the identification of gain-of-function mutations in the IDH1 gene in various cancers,
including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These
mutations, most commonly occurring at the R132 residue of the enzyme's active site, lead to
the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High
levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation,
thereby contributing to tumorigenesis.
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The discovery of Ivosidenib was the result of a high-throughput screening campaign to identify
inhibitors of the mutant IDH1 enzyme. Through a process of medicinal chemistry optimization,
the initial hits were developed into a potent and selective inhibitor, AG-120, later named
Ivosidenib.

Ivosidenib received its first FDA approval on July 20, 2018, for the treatment of adult patients
with relapsed or refractory AML with a susceptible IDH1 mutation. Its indication was later
expanded to include newly diagnosed AML in certain patients and previously treated, locally
advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

Key Researchers and Institutions:

The discovery and development of Ivosidenib were led by a team of scientists at Agios
Pharmaceuticals, Inc., in Cambridge, Massachusetts. Key contributors listed in the seminal
publication include Janeta Popovici-Muller, René M. Lemieux, and Katharine Yen, among many
others from Agios and collaborating institutions like INSERM and Gustave Roussy in France,
and PharmaResources and ChemPartner in Shanghai, China.

Synthesis Pathway

The synthesis of Ivosidenib is a multi-step process that prominently features a Ugi four-
component reaction followed by a Buchwald-Hartwig amination. This approach allows for the
efficient assembly of the complex molecular architecture of the drug.

Logical Flow of lvosidenib Synthesis
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Caption: Logical workflow for the synthesis of Ivosidenib.

Detailed Synthesis Scheme

A representative synthetic route to Ivosidenib is outlined below. This process has been utilized

for large-scale production.
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Caption: Chemical synthesis scheme of Ivosidenib.

Mechanism of Action and Signaling Pathway

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. In cancer cells with
IDH1 mutations, the mutant enzyme converts a-ketoglutarate (a-KG) to the oncometabolite 2-
hydroxyglutarate (2-HG). Ivosidenib binds to an allosteric site at the dimer interface of the
mutant IDH1 enzyme, locking it in an inactive conformation and thereby blocking the production
of 2-HG.

The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, including DNA
and histone hypermethylation, which in turn promotes the differentiation of malignant cells. In
AML, this results in the differentiation of leukemic blasts into mature myeloid cells.

Ivosidenib Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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